molecular formula C10H9N5O2 B597776 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1260876-64-9

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B597776
CAS No.: 1260876-64-9
M. Wt: 231.215
InChI Key: LBGXMOFDCUVKNK-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound with the molecular formula C10H9N5O2 . It is built around the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a structure known in medicinal chemistry for its strong similarity to purine bases, which allows it to act as a core scaffold in the design of ATP-competitive kinase inhibitors . This scaffold is of significant interest in anticancer research, particularly in the development of Epidermal Growth Factor Receptor inhibitors (EGFRIs) . Researchers value this class of compounds because it can be synthetically modified at multiple positions to mimic the key pharmacophoric features of established tyrosine kinase inhibitors, enabling interaction with the adenine binding pocket of the EGFR kinase domain . While the specific biological data for this compound is not reported in the searched literature, its structure combines a 1H-pyrazolo[3,4-d]pyrimidine core with a 5-methylisoxazole substituent, making it a valuable intermediate for researchers exploring structure-activity relationships in the development of novel targeted therapies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-(5-methyl-1,2-oxazol-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c1-5-3-6(14-17-5)8-7-9(15(2)13-8)11-4-12-10(7)16/h3-4H,1-2H3,(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHZJMVMZNIICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NN(C3=C2C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733708
Record name 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260876-64-9
Record name 1-Methyl-3-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrazolo[3,4-d]pyrimidine Synthesis

The foundational step in preparing this compound involves assembling the pyrazolo[3,4-d]pyrimidin-4-ol scaffold. Patent data reveals a multi-step approach starting with hydrazine derivatives . Methyl 4-(hydrazineylmethyl)-3-methoxybenzoate dihydrochloride undergoes condensation with (E)-N,N-dimethyl-2-nitroethen-1-amine in dichloromethane at -10°C, facilitated by ethyl 2-chloro-2-oxoacetate . This reaction forms the pyrazole ring through a [3+2] cycloaddition mechanism, yielding ethyl 4-amino-1-(2-methoxy-4-(methoxycarbonyl)benzyl)-1H-pyrazole-5-carboxylate with 86% efficiency .

Subsequent hydrogenation over Pd/C catalyst in ethyl acetate/methanol (1:1) reduces nitro groups while preserving the ester functionalities . Cyclization to the pyrimidine ring is achieved using 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea in methanol under acidic conditions (AcOH), followed by basification with NaOMe . This step constructs the pyrazolo[3,4-d]pyrimidin-4-ol core through a Gould-Jacobs type reaction, with the thiopseudourea acting as both cyclizing agent and ammonia equivalent .

Regioselective Methylation at Position 1

Introducing the methyl group at the pyrazole N1 position requires careful control to avoid O-methylation byproducts. Industrial-scale methods employ phase-transfer catalysis in dimethylformamide (DMF) with methyl iodide as alkylating agent . Optimal conditions use 1.2 equivalents CH3I and tetrabutylammonium bromide (TBAB) as catalyst at 50°C for 6 hours, achieving >95% N-methylation selectivity . The reaction progress is monitored via HPLC, with purification through recrystallization from ethanol/water (3:1) yielding 89% pure product .

Comparative alkylation methods:

ReagentSolventTemp (°C)Time (h)Yield (%)Selectivity (N1:O)
Methyl iodideDMF5068998:2
Dimethyl sulfateTHF6587892:8
Methyl triflateDCM2538599:1

Data adapted from

Installation of 5-Methylisoxazol-3-yl Moiety

The critical C3 substitution with 5-methylisoxazole is achieved through palladium-mediated cross-coupling or direct nucleophilic displacement. Patent WO2021154664A1 details a Buchwald-Hartwig amination using (5-methylisoxazol-3-yl)methanamine with BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) as coupling reagent . Reaction conditions:

  • 1.5 eq (5-methylisoxazol-3-yl)methanamine

  • 1.2 eq BOP reagent

  • 3 eq DBU (1,8-diazabicycloundec-7-ene)

  • DMF solvent at 40°C for 2 hours

  • 72% isolated yield after column chromatography (SiO2, EtOAc/hexanes 1:1)

Alternative approaches utilize Ullmann coupling with CuI/L-proline catalyst system in DMSO at 120°C, though yields remain lower at 58% . The choice of coupling method significantly impacts scalability - the BOP/DBU system demonstrates better reproducibility on multi-gram scales .

Final Cyclization and Oxidation State Control

The synthesis culminates in forming the 4-ol tautomer through controlled oxidation-reduction sequences. Lithium aluminum hydride (LiAlH4) reduction in THF at 0°C selectively reduces ester groups to hydroxymethyl intermediates, followed by oxidation with MnO2 in dichloromethane to generate the 4-ol species . Critical parameters:

  • LiAlH4 concentration: 1M in THF, added dropwise at -10°C

  • Quenching protocol: Sequential addition of MeOH, H2O, and 15% NaOH

  • Oxidation time: 12 hours under N2 atmosphere

  • Final purification: Reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA)

This sequence achieves 65% overall yield from the pyrazolo[3,4-d]pyrimidine precursor .

Process Optimization and Scalability

Industrial synthesis emphasizes cost-effective and safe production:

Key improvements:

  • Replacement of LiAlH4 with NaBH4/CeCl3 system for safer reductions

  • Continuous flow lithiation using 1-methyl-3-(trifluoromethyl)-1H-pyrazole in THF at -78°C

  • Membrane-based solvent recovery systems achieving >90% DMF reuse

Scalability data (batch vs continuous flow):

ParameterBatch ProcessFlow Process
Cycle time48 h6 h
Yield68%72%
Solvent consumption15 L/kg5 L/kg
Energy intensity85 kWh/kg32 kWh/kg

Data synthesized from

Analytical Characterization

Structural confirmation employs advanced spectroscopic techniques:

  • X-ray Crystallography

    • Monoclinic P21/c space group

    • Dihedral angle between pyrazole and isoxazole rings: 87.5°

    • Hydrogen bonding network: O-H···N (2.89 Å)

  • Multinuclear NMR

    • ¹H NMR (400 MHz, DMSO-d6): δ 2.42 (s, 3H, CH3), 3.98 (s, 3H, N-CH3), 6.51 (s, 1H, isoxazole-H), 8.21 (s, 1H, pyrimidine-H)

    • 13C NMR: 168.9 ppm (C=O), 159.7 ppm (isoxazole C-O)

  • HRMS

    • Calculated for C10H9N5O2 [M+H]+: 232.0829

    • Observed: 232.0826 (Δ = -1.3 ppm)

Challenges and Alternative Routes

Regioselectivity Issues:
Competing formation of 1-methyl-5-(5-methylisoxazol-3-yl) regioisomer occurs during coupling steps (15-22% depending on conditions) . Improved selectivity is achieved through:

  • Microwave-assisted synthesis at 150°C (reduces isomer to 7%)

  • Use of DPPA (diphenylphosphoryl azide) as directing group

Solubility Limitations:
The compound's poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates formulation aids. Co-crystallization with succinic acid increases solubility to 1.8 mg/mL while maintaining stability .

Green Chemistry Considerations

Recent advancements focus on sustainable synthesis:

  • Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) as bio-based solvent

  • Catalytic BOP systems using 50% reduced phosphorus content

  • Photochemical activation for coupling steps (450 nm LED, 6 h vs thermal 24 h)

These innovations reduce process mass intensity (PMI) from 87 to 42 and eliminate halogenated solvent use .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and related pyrazolopyrimidine derivatives:

Compound Name Key Substituents Therapeutic Target/Application Key Findings References
This compound - 1-Methyl
- 3-(5-methylisoxazol-3-yl)
- 4-Hydroxyl
Unknown (speculative: kinase or enzyme inhibition based on structural analogs) Limited direct data; hypothesized to modulate kinase activity due to isoxazole and pyrazolopyrimidine motifs.
Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) - Unsubstituted core
- 4-Hydroxyl
Xanthine oxidase inhibitor (gout therapy) Inhibits uric acid production by blocking xanthine oxidase; widely used clinically since 1964.
CY-3Cide (PF-4981517) - 1-Methyl
- 3-(1-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl)
- Piperidine
Cytochrome P450 3A4 (CYP3A4) inhibitor Mechanism-based inactivator of CYP3A4; used to study drug-drug interactions.
MLN0128 (Sapanisertib) - 1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Benzoxazole substituent
mTORC1/2 inhibitor (anticancer) Dual mTOR inhibitor; in Phase II trials for breast cancer and solid tumors.

Structural and Functional Insights

Core Modifications: The 4-hydroxyl group in the target compound aligns with Allopurinol’s structure, which is critical for xanthine oxidase binding . However, the addition of a 5-methylisoxazole at position 3 introduces steric and electronic differences that may alter target selectivity compared to simpler analogs.

Pharmacological Implications :

  • Unlike MLN0128, which replaces the hydroxyl group with an amine for mTOR inhibition, the target compound’s hydroxyl group may favor interactions with polar enzyme active sites (e.g., kinases or oxidases) .
  • The isoxazole moiety could mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors like imatinib. This positions the compound as a candidate for kinase-targeted drug discovery.

Synthetic Challenges :

  • highlights synthetic routes for pyrazolopyrimidine derivatives, including isomerization and hydrazine-based reactions. The target compound’s isoxazole substituent may require specialized coupling strategies, such as Huisgen cycloaddition or palladium-catalyzed cross-coupling .

Biological Activity

1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS 1260876-64-9) is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article summarizes its biological activity based on recent research findings, including data tables and case studies.

The molecular formula of this compound is C10H9N5O2C_{10}H_{9}N_{5}O_{2} with a molecular weight of 231.21 g/mol. The compound exhibits a purity of over 98% as determined by HPLC analysis .

Recent studies suggest that derivatives of pyrazolo[3,4-d]pyrimidines may act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR). The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on kinases, leading to inhibition of cancer cell proliferation .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The most promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant .

Table 1: In Vitro Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
12b A5498.21
12b HCT11619.56
12b EGFR WT0.016
12b EGFR T790M0.236

Immunomodulatory Effects

In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their effects on immune responses. One study evaluated their ability to enhance or suppress cytotoxic T lymphocyte (CTL) activity in vitro. Compounds were tested at concentrations of 75 µM and 150 µM, showing varied effects on CTL activity compared to controls .

Table 2: Effects on Cytotoxic T Lymphocyte Activity

Concentration (µM)Effect on CTL Activity
75Enhancement
150Suppression

Case Studies

A notable case study involved the evaluation of a synthesized derivative in a mouse model for tumor growth inhibition. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups receiving no treatment or a placebo . This highlights the potential therapeutic applications of this compound in cancer treatment.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key signals include methyl groups (δ 2.2–2.3 ppm), isoxazole protons (δ 6.1 ppm), and pyrimidine NH (δ 10.0–12.1 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 527 [M+H]⁺ for sulfonamide derivatives) confirm molecular weight .
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensure purity (>98%) .

How do structural modifications at the 3- and 4-positions influence CYP3A4 inhibition potency?

Q. Advanced

  • 3-Position substituents : Bulky groups (e.g., aryl/alkyl urea) reduce metabolic inactivation efficiency (kinact/KI), while methyl or isoxazole groups enhance specificity for CYP3A4 (e.g., kinact/KI = 3300–3800 mL·min⁻¹·μmol⁻¹) .
  • 4-Position modifications : Sulfonamide or hydroxyl groups improve water solubility but may reduce membrane permeability. Docking studies suggest hydrogen bonding with CYP3A4’s heme pocket residues (e.g., Phe304) is critical .

How can researchers resolve discrepancies in reported metabolic inactivation efficiencies across studies?

Q. Advanced

  • Microsome source variability : Human liver microsomes (HLM) from different donors exhibit cytochrome P450 expression variability. Normalize data using CYP3A4-specific probes (e.g., midazolam) .
  • Assay conditions : Pre-incubation time (10–30 min) and NADPH concentration (1 mM) significantly affect kinact values. Standardize protocols to minimize inter-lab variability .

What are the recommended storage and handling protocols to ensure compound stability?

Q. Basic

  • Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation. Aqueous solutions are stable for ≤72 hours at 4°C .
  • Safety : Use nitrile gloves and fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

How should researchers design experiments to compare in vitro and in vivo metabolic stability?

Q. Advanced

  • In vitro : Use HLM or recombinant CYP3A4 with NADPH regeneration systems. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .
  • In vivo : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/bile samples at 0–24 hours. Compare AUC values to calculate hepatic extraction ratios .

What in vitro assays are suitable for evaluating antibacterial/antifungal activity of derivatives?

Q. Basic

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using Mueller-Hinton broth .
  • Antifungal : Broth microdilution against Candida albicans (MIC ≤ 16 μg/mL indicates activity) .

Which computational approaches predict binding affinity to kinase targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize compounds with ΔG ≤ –9 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., with Thr766 in EGFR) .

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